molecular formula C10H11N3O2 B13908023 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B13908023
M. Wt: 205.21 g/mol
InChI Key: SNBPDDJBKQGRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane. The subsequent addition of phosphorus oxychloride leads to the formation of the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-7(4-3-5-11-9)8(12-13)10(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

SNBPDDJBKQGRSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=N1)C(=O)O

Origin of Product

United States

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